molecular formula C11H12O3 B061256 3-(1,3-Dioxan-2-yl)benzaldehyde CAS No. 169339-42-8

3-(1,3-Dioxan-2-yl)benzaldehyde

Cat. No.: B061256
CAS No.: 169339-42-8
M. Wt: 192.21 g/mol
InChI Key: FZSFOZVMUJVWRM-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-yl)benzaldehyde is an organic compound with the molecular formula C11H12O3. It features a benzaldehyde moiety attached to a 1,3-dioxane ring, making it a versatile intermediate in organic synthesis. This compound is known for its stability and reactivity, which makes it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1,3-Dioxan-2-yl)benzaldehyde can be synthesized through the acetalization of benzaldehyde with 1,3-propanediol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Another method involves the use of ethyl orthoformate and a catalytic amount of iodine under neutral aprotic conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The choice of catalyst and reaction conditions may vary to optimize the process for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(1,3-Dioxan-2-yl)benzoic acid.

    Reduction: 3-(1,3-Dioxan-2-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-yl)benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity through various pathways .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1,3-4,7-8,11H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSFOZVMUJVWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434867
Record name 3-(1,3-dioxan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169339-42-8
Record name 3-(1,3-Dioxan-2-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169339-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-dioxan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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